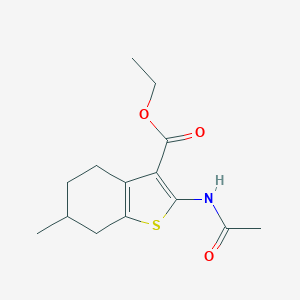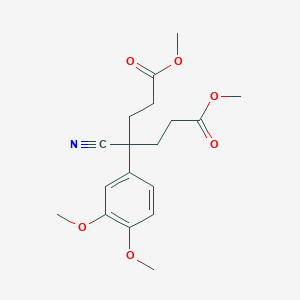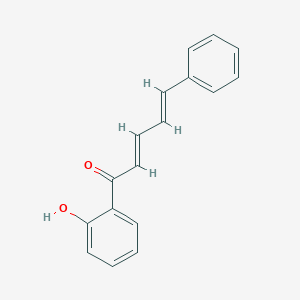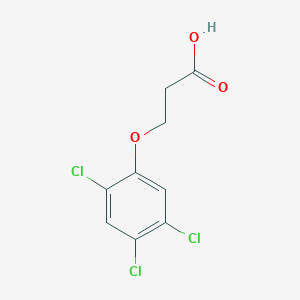
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Descripción general
Descripción
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a chemical compound with the molecular formula C8H8O6S and a molecular weight of 232.21 . It is a solid substance and is used as a reactant for Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems .
Molecular Structure Analysis
The InChI code for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3 . The SMILES representation is COC(=C1C(=O)C(=O)C(=C(O)OC)S1)O . Physical And Chemical Properties Analysis
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a solid substance . It has a predicted boiling point of 378.6±37.0 °C and a predicted density of 1.532±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a useful reactant for Curtius-like rearrangement reactions. It is used in the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems .
Preparation of Alkylenedioxythiophene Monomers
This compound is an intermediate used to prepare alkylenedioxythiophene monomers. These monomers are then used to obtain electrochromic conducting polymers .
Production of Highly Conductive Polymers
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is used in the production of fully soluble self-doped poly (3,4-ethylenedioxythiophene) with an electrical conductivity greater than 1000 S cm-1 . These highly conductive polymers are promising candidates for key materials in organic electronics .
Chemical Properties
The compound has a molecular weight of 232.21 and its IUPAC name is 1,6-dimethyl 2,5-anhydro-2-thiohexo-3,4-diulosarate . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .
Safety Information
The compound is classified under GHS07 for safety. It has hazard statements H315-H319 and precautionary statements P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .
Availability and Pricing
As of the time of the search, pricing and availability information was not available . However, it is recommended to check with suppliers for the most current information.
Safety and Hazards
The safety information for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate indicates that it has hazard statements H315-H319 . This means it may cause skin irritation (H315) and serious eye irritation (H319). The precautionary statements are P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 , which include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and specific instructions if it gets on skin or in eyes .
Mecanismo De Acción
Mode of Action
It is known to be a useful reactant for curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems .
Biochemical Pathways
It is used as an intermediate in the preparation of alkylenedioxythiophene monomers to obtain electrochromic conducting polymers .
Result of Action
It is known to be used in the synthesis of 2,5-diamide-substituted five-membered heterocycles .
Action Environment
The compound should be stored in a dark place, sealed, and in dry conditions .
Propiedades
IUPAC Name |
dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6S/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2/h9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVINKJCOXPIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325414 | |
| Record name | Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
CAS RN |
58416-04-9 | |
| Record name | 58416-04-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate important for synthesizing conjugated oligomers?
A1: This compound acts as a crucial starting material for synthesizing oligo(thienylenevinylenes), a class of conjugated oligomers with potential applications in organic electronics. [] Its structure allows for sequential modifications, leading to diverse oligomer structures with tailored properties.
Q2: How does the incorporation of alkoxy groups, enabled by Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, influence the properties of these conjugated oligomers?
A2: The research demonstrates that incorporating alkoxy groups into the oligo(thienylenevinylenes) structure leads to a reduced highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap. [] This reduction stems from the electron-donating nature of the alkoxy groups, which influences the electronic properties of the resulting conjugated system.
Q3: Can you provide an example of a specific reaction using Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate that showcases its selectivity?
A3: The research highlights the selective esterification of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate isomers. [] When reacted with a tetrathiafulvalene derivative carrying a carboxylic acid group, only the 3,4-(hydroxymethyl-ethylenedioxy)thiophene isomer undergoes esterification. Interestingly, this selectivity is not observed with less sterically demanding carboxylic acids like lauric acid or benzoic acid. [] This example underscores the importance of steric factors and the specific reactivity of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate isomers in controlling reaction outcomes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)



![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)







